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molecular formula C9H8BrNO B8703326 3-Bromo-5-ethoxybenzonitrile

3-Bromo-5-ethoxybenzonitrile

Cat. No. B8703326
M. Wt: 226.07 g/mol
InChI Key: AFOIEEALSWDRKP-UHFFFAOYSA-N
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Patent
US07989449B2

Procedure details

A solution of 3-bromo-5-ethoxy-benzonitrile (529 mg, 2.3 mmol) in a mixture of ethanol (8 mL) and water (1 mL) was treated with a solution of sodium hydroxide (47%, 0.66 mL) and the mixture heated under reflux for 1 hour. For the working-up, the mixture was evaporated under reduced pressure and the oily residue dissolved in tert-butylmethyl ether (60 mL) and water (30 mL). The organic layer was separated and evaporated, then treated again with tert-butylmethyl ether (120 mL) and 1 N hydrochloric acid (60 mL). The organic layer was separated and re-extracted twice with tert-butylmethyl ether (2×60 mL). The organic layers were combined, washed with brine, dried over sodium sulfate, and evaporated under reduced pressure. The title compound was obtained in quantitative yield and engaged in the next step without further purification. Mass (calculated) C9H9BrO3 [244]; (found) [M−H]+=243, 245.
Quantity
529 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=C([CH:7]=[C:8]([O:10][CH2:11][CH3:12])[CH:9]=1)C#N.[OH-:13].[Na+].[CH2:15]([OH:17])[CH3:16]>O>[Br:1][C:2]1[CH:3]=[C:16]([CH:7]=[C:8]([O:10][CH2:11][CH3:12])[CH:9]=1)[C:15]([OH:13])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
529 mg
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1)OCC
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.66 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the oily residue dissolved in tert-butylmethyl ether (60 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
treated again with tert-butylmethyl ether (120 mL) and 1 N hydrochloric acid (60 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted twice with tert-butylmethyl ether (2×60 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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